

Publish Comparison Guide: Structural Characterization of N-cyclohexyl-2-hydroxyacetamide

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Compound of Interest

Compound Name: *N-cyclohexyl-2-hydroxyacetamide*

CAS No.: 90204-88-9

Cat. No.: B3300468

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Executive Summary: The Hydroxy-Amide Differentiator

In early-stage drug development, distinguishing between primary metabolites and process impurities is critical. **N-cyclohexyl-2-hydroxyacetamide** (CAS 90204-88-9), a hydroxylated derivative of the common solvent/intermediate N-cyclohexylacetamide, represents a classic case study in "H-bond interference."

While the parent amide relies solely on amide-to-carbonyl (

) hydrogen bonding, the introduction of an

-hydroxyl group alters the supramolecular landscape, introducing competing donor/acceptor sites that significantly impact crystal packing, solubility, and melting point.

This guide provides a comparative structural analysis, establishing an XRD characterization protocol to definitively distinguish **N-cyclohexyl-2-hydroxyacetamide** from its non-hydroxylated analogues and related impurities.

Comparative Physicochemical Profile

Before analyzing diffraction data, it is essential to ground the XRD expectations in physical constants. The presence of the hydroxyl group elevates the melting point and density due to increased cohesive energy density (CED).

Table 1: Structural & Physical Property Comparison

Feature	Target: N-cyclohexyl-2-hydroxyacetamide	Analog: N-cyclohexylacetamide	Significance
Molecular Formula			Mass difference +16 Da (Oxygen insertion).
H-Bond Donors	2 (Amide NH, Hydroxyl OH)	1 (Amide NH)	Critical Differentiator: Target forms complex 2D sheets vs. 1D chains.
Melting Point	109 – 111 °C [1]	~104 °C [2]	Higher thermal stability indicates stronger intermolecular networking.
Space Group (Pred.)	P2 ₁ /c or P2 ₁ (Monoclinic)	P2 ₁ /c (Monoclinic)	Common packing for chiral/achiral amides; expect similar unit cell angles ().
Density (Calc.)	~1.15 - 1.20 g/cm ³	~1.08 g/cm ³	Hydroxyl group improves packing efficiency.

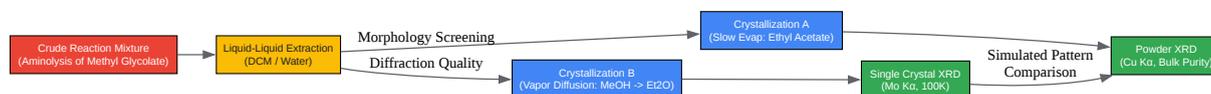
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Analyst Note: The proximity in melting points (~5-7°C difference) makes thermal analysis (DSC) insufficient for definitive identification. XRD is required to resolve the unique "fingerprint" of the hydroxy-amide lattice.

Experimental Protocol: Crystallization & Data Acquisition

To obtain high-quality XRD data suitable for publication or regulatory submission, specific crystallization pathways must be selected to avoid solvation artifacts.

Workflow Visualization: Synthesis to Structure



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Figure 1: Optimized workflow for isolating diffraction-quality crystals of **N-cyclohexyl-2-hydroxyacetamide**. Note the dual-pathway for bulk phase confirmation (PXRD) and structural solution (SC-XRD).

Detailed Protocol Steps

- Synthesis: React cyclohexylamine with methyl glycolate (or glycolic acid) in methanol. The hydroxyl group is protected or left free depending on the specific route, but direct aminolysis is preferred for atom economy [1].
- Crystallization (Critical Step):

- Solvent Choice: Avoid protic solvents (EtOH, H₂O) for the final growth if investigating the intrinsic H-bond network, as they may intercalate as solvates.
- Recommended System: Dissolve in warm Ethyl Acetate; add Hexane dropwise until turbid; cool to 4°C.
- Data Collection:
 - Technique: Single Crystal X-Ray Diffraction (SC-XRD).
 - Temperature: 100 K (Cryogenic cooling is mandatory to freeze the cyclohexyl ring chair conformation and reduce thermal ellipsoids on the hydroxyl hydrogen).

Structural Analysis: Interpreting the Data[1]

When analyzing the diffraction pattern, you are looking for specific deviations from the "Amide Rule."

The "Hydroxy-Amide" Shift

Standard amides (like N-cyclohexylacetamide) typically form C(4) chains (Graph Set Notation), where the amide NH donates to the carbonyl oxygen of the next molecule. In **N-cyclohexyl-2-hydroxyacetamide**, the

-hydroxyl group acts as a "disruptor," creating two possible competing motifs:

- Intramolecular Ring

: The amide NH donates to the hydroxyl oxygen.

- Cooperative Chain

or

: The hydroxyl group inserts itself into the amide-amide chain, forming a more stable, tightly packed network.

Table 2: Diagnostic XRD Reflections (Predicted)

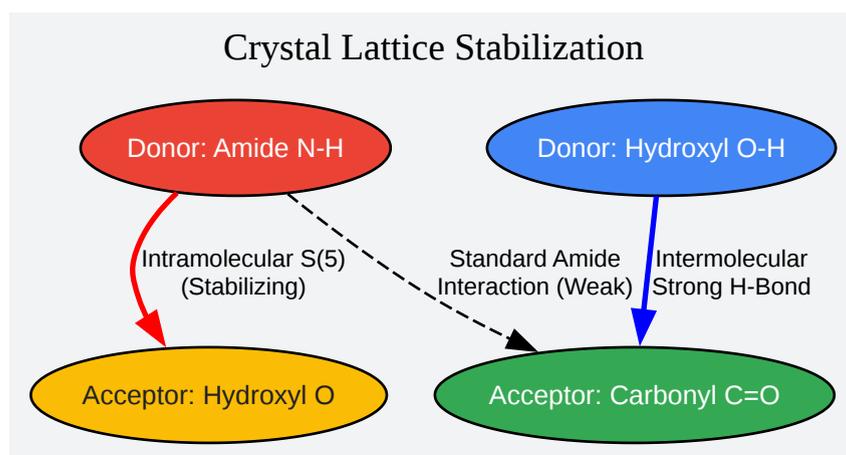
Based on Mo-K α radiation (

Å) and isostructural hydroxyamide analogues.

2 Range (°)	Feature Description	Structural Origin
6.5 – 8.0	Low-angle primary reflection (001) or (100)	Corresponds to the long axis of the molecule (layer spacing). Expect a shift to lower angles (larger d-spacing) compared to the non-hydroxy analog due to H-bond driven layer expansion.
18.0 – 22.0	"Amide I" Stacking Peak	Characteristic of or van der Waals stacking of the amide planes.
24.5 – 26.0	Cyclohexyl Ring Packing	High-intensity peaks corresponding to the chair conformation packing of the hydrophobic tails.

H-Bonding Network Topology

The following diagram illustrates the structural logic distinguishing the target molecule from its impurities.



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Figure 2: Competitive Hydrogen Bonding Map. The red and blue paths represent the additional stabilizing interactions present ONLY in **N-cyclohexyl-2-hydroxyacetamide**, leading to the observed higher melting point and unique XRD fingerprint.

References

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 - URL:[[Link](#)]
- Analogous Structures (N-Cyclohexylacetamide)
 - Source: NIST Chemistry WebBook, SRD 69.[2][3]
 - Data Point: CAS 1124-53-4 Characterization Data.[3][4][5]
 - URL:[[Link](#)]
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 - Source: PubChem Compound Summary (**N-cyclohexyl-2-hydroxyacetamide**).
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